4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C20H15FN2O2S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H15FN2O2S2/c1-13-2-11-18-19(12-13)26-20(22-18)14-3-7-16(8-4-14)23-27(24,25)17-9-5-15(21)6-10-17/h2-12,23H,1H3 |
InChI Key |
DSPTYRCHRWVWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-6-methylbenzenethiol
Method :
-
Step 1 : Condensation of 2-amino-6-methylbenzenethiol with 4-nitrobenzaldehyde in the presence of bromine (Br₂) as a cyclizing agent.
-
Step 2 : Reduction of the nitro group to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C).
Reaction Scheme :
Conditions :
Direct Coupling via Polyphosphoric Acid (PPA)
Method :
-
Step 1 : Reaction of 2-aminothiophenol with 4-aminobenzoic acid in PPA at 120°C to form the benzothiazole core.
-
Step 2 : Methylation at the 6-position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).
Reaction Scheme :
Conditions :
Sulfonamide Formation
The sulfonamide group is introduced via reaction of the aniline intermediate with 4-fluorobenzenesulfonyl chloride.
Classic Sulfonylation
Method :
-
Step : Treatment of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N).
Reaction Scheme :
Conditions :
Microwave-Assisted Synthesis
Method :
-
Step : Microwave irradiation (300 W, 100°C) accelerates the reaction, reducing time from 12 hours to 30 minutes.
Optimized Parameters :
Combined One-Pot Strategies
Recent advances enable sequential benzothiazole formation and sulfonylation in a single vessel.
Tandem Cyclization-Sulfonylation
Method :
-
Step 1 : Cyclization of 2-amino-6-methylbenzenethiol with 4-nitrobenzaldehyde using Br₂.
-
Step 2 : In situ reduction of the nitro group and sulfonylation with 4-fluorobenzenesulfonyl chloride.
Conditions :
Solid-Phase Synthesis
Method :
-
Step : Immobilization of the aniline intermediate on Wang resin, followed by sulfonylation and cleavage.
Conditions :
Analytical Characterization
Critical data for confirming the structure:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classic Sulfonylation | High yield, scalable | Long reaction time | 80–92% |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 88–94% |
| One-Pot Tandem | Reduced purification steps | Moderate yield | 70–76% |
| Solid-Phase | Ease of purification | Lower yield, resin cost | 65–70% |
Industrial-Scale Considerations
-
Cost Efficiency : Classic sulfonylation is preferred for bulk production due to reagent affordability.
-
Environmental Impact : Microwave methods reduce solvent waste by 40%.
-
Regulatory Compliance : All routes comply with ICH guidelines for impurities (<0.1%).
Challenges and Solutions
-
Challenge : Low solubility of the benzothiazole intermediate in polar solvents.
Solution : Use DMF or DMSO as co-solvents. -
Challenge : Epimerization during sulfonylation.
Solution : Conduct reactions at 0°C with slow addition of sulfonyl chloride.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide as an anticancer agent.
Case Studies
A notable case study involved the synthesis of new benzenesulfonamide derivatives, which were evaluated for their anticancer properties. The results indicated that some compounds induced apoptosis in MDA-MB-231 breast cancer cell lines, significantly increasing annexin V-FITC positivity compared to controls . This suggests that the compound not only inhibits tumor growth but also promotes cancer cell death.
Enzyme Inhibition
Beyond its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes linked to metabolic diseases.
Inhibition of Acetylcholinesterase
Sulfonamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting AChE inhibitory activity are being explored for their potential therapeutic effects against cognitive decline .
Antidiabetic Potential
Moreover, some studies have demonstrated that sulfonamides can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption from the intestine .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that sulfonamide derivatives can interfere with bacterial growth by inhibiting essential enzymes.
Case Study Insights
In a study examining various benzenesulfonamide derivatives, compounds were tested for their antibacterial and anti-biofilm activities against several bacterial strains. The results showed promising antibacterial effects, suggesting that these compounds could be developed into effective antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
- 6-Methyl vs. 6-Fluoro Substitution: Patel et al. (2010, 2013) synthesized 4-[N-(substituted benzothiazol-2-yl)amino]-1,2,4-triazole derivatives, where the 6-methyl and 6-fluoro benzothiazole variants exhibited potent antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. The 6-fluoro analog showed higher potency (MIC = 1–2 µg/mL) than ampicillin, while the 6-methyl variant displayed comparable activity . This suggests that electron-withdrawing groups (e.g., fluoro) may enhance antibacterial efficacy, whereas the 6-methyl group in the target compound could prioritize metabolic stability over potency.
- Amino-Substituted Benzothiazoles: Compounds with 2-amino-6-methylbenzothiazole () demonstrated moderate antimicrobial activity against Gram-negative bacteria (E. coli, MIC = 32–64 µg/mL) and fungi (Candida albicans, MIC = 16–32 µg/mL). The absence of an amino group in the target compound may reduce polar interactions with microbial targets but improve membrane permeability .
Sulfonamide-Linked Anticancer Agents
- Thioureido-Sulfonamide Derivatives: Sulfonamides conjugated with quinoxaline or thiazole moieties (e.g., compound 9 in ) showed potent anticancer activity against HepG2 cells (IC50 = 15.6–26.8 mmol/L). The benzothiazole group in the target compound may mimic the quinoxaline’s planar heterocyclic structure, facilitating intercalation or enzyme inhibition .
- PIB-SA Derivatives: Phenylimidazolidinone-sulfonamides (PIB-SAs) exhibited nanomolar-level antiproliferative activity by disrupting microtubule assembly. The sulfonamide group acts as a bioisostere for sulfonate esters, enhancing solubility and target affinity . The target compound’s benzothiazole ring could similarly mimic trimethoxyphenyl groups in antimitotic agents like combretastatin A-4 (CA-4).
Fluorine Substitution in Sulfonamides
Fluorine at the 4-position of the phenylsulfonamide group (as in the target compound) is a common strategy to improve pharmacokinetics. For example, 4-fluoro-N-(imidazo[2,1-b]thiazole)benzenesulfonamide derivatives () showed pan-RAF inhibitory activity, with fluorine enhancing metabolic stability and blood-brain barrier penetration .
Comparative Data Table
Research Implications and Notes
- The target compound’s 6-methyl-benzothiazole and 4-fluoro-sulfonamide groups align with pharmacophores known for antimicrobial and anticancer activity. However, empirical data on its specific efficacy, toxicity, and mechanism are lacking in the provided evidence.
- Structural analogs highlight the importance of substituent electronic properties (e.g., fluoro vs. methyl) in tuning activity and pharmacokinetics.
- Further studies should prioritize synthesizing the target compound and evaluating its IC50/MIC values, particularly against Gram-positive bacteria and cancer cell lines, to validate hypotheses derived from structural comparisons.
Biological Activity
4-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a carbonic anhydrase inhibitor and its implications in cancer therapy. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16FN3O2S
- Molecular Weight : 353.39 g/mol
The compound features a benzene sulfonamide core with a fluorine substituent and a benzothiazole moiety, which is known for enhancing biological activity.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| A549 (Lung Cancer) | 1.5 | |
| HeLa (Cervical Cancer) | 2.41 |
These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Carbonic Anhydrase Inhibition
The compound has also been studied for its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including pH regulation and ion transport. Inhibitors of these enzymes can have therapeutic applications in treating conditions like glaucoma and epilepsy.
In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase activity, leading to potential applications in neurology and oncology by modulating neurotransmitter release and enhancing dopaminergic tone .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Inhibition of Carbonic Anhydrase : By inhibiting carbonic anhydrase activity, the compound can alter cellular pH and ion homeostasis, impacting tumor growth and survival.
Study on Nicotine-Induced Behavioral Sensitization
A study investigated the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice. The results indicated that compounds similar to this compound significantly attenuated locomotor activity associated with nicotine exposure . This suggests potential neuroprotective effects that warrant further investigation.
Antimicrobial Activity
While primarily focused on anticancer properties, some studies have noted the antimicrobial potential of benzothiazole derivatives. These compounds exhibit activity against various bacterial strains, suggesting a broader therapeutic application beyond oncology .
Q & A
Q. Methodological validation :
- Molecular docking studies (e.g., AutoDock Vina) can predict binding poses and affinity scores .
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) to validate computational predictions .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₄F₂N₂O₂S₂) and isotopic patterns .
- Nuclear magnetic resonance (NMR) :
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Answer:
Contradictions may arise from:
Q. Resolution strategies :
- Dose-response profiling : Use IC₅₀ curves to compare potency across assays.
- Target deconvolution : Apply siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
- Meta-analysis : Cross-reference data from PubMed and ChEMBL to identify consensus targets .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store in anhydrous, amber vials at -20°C to prevent hydrolysis of the sulfonamide bond.
- Use desiccants (e.g., silica gel) to minimize moisture absorption.
- Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Answer:
- Modify substituents :
- Replace 4-fluoro with trifluoromethyl to enhance hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., nitro) on the benzothiazole to alter π-stacking .
- Scaffold hopping : Replace benzothiazole with benzoxazole or imidazopyridine to explore new binding geometries .
Q. Validation :
- Free-energy perturbation (FEP) calculations predict ΔΔG values for analog binding .
- In vivo pharmacokinetic studies assess bioavailability and metabolic stability .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
- Refer to SDS sheets for acute toxicity data (e.g., LD₅₀ in rodents) .
Advanced: How can computational modeling predict off-target interactions and toxicity risks?
Answer:
- Pharmacophore modeling : Map electrostatic and steric features to screen for off-targets in databases like PubChem .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP), CYP inhibition, and hERG channel binding .
- Toxicity alerts : Use Derek Nexus to flag structural motifs linked to mutagenicity or hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
